N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide is a complex organic compound that features a furan ring substituted with a dichlorophenyl group and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, and substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring, dichlorophenyl group, and hydrazide moiety make it a versatile compound for various applications.
Properties
Molecular Formula |
C27H30Cl2N2O3 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H30Cl2N2O3/c1-26(2,3)17-27(4,5)19-7-9-20(10-8-19)33-16-25(32)31-30-15-21-11-13-24(34-21)18-6-12-22(28)23(29)14-18/h6-15H,16-17H2,1-5H3,(H,31,32)/b30-15+ |
InChI Key |
BMIAIPHLIHAWGJ-FJEPWZHXSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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